molecular formula C9H6F2N2 B2559503 6,7-Difluoroquinolin-3-amine CAS No. 318684-82-1

6,7-Difluoroquinolin-3-amine

Cat. No.: B2559503
CAS No.: 318684-82-1
M. Wt: 180.158
InChI Key: VVGAASDVUGCNTA-UHFFFAOYSA-N
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Description

6,7-Difluoroquinolin-3-amine is a fluorinated quinoline derivative with the molecular formula C9H6F2N2. This compound is part of the broader class of quinolines, which are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields .

Biochemical Analysis

Biochemical Properties

6,7-Difluoroquinolin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that this compound can influence the metabolism of other compounds that are substrates of CYP1A2. Additionally, its high permeability through the blood-brain barrier indicates potential interactions with central nervous system proteins .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, fluoroquinolones, a class of compounds related to this compound, are known to inhibit bacterial DNA-gyrase, thereby affecting bacterial cell replication . This suggests that this compound may have similar effects on bacterial cells, potentially leading to antibacterial activity.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to enzymes such as CYP1A2, inhibiting their activity . This inhibition can lead to changes in the metabolism of other compounds. Additionally, its structure allows it to interact with bacterial DNA-gyrase, inhibiting bacterial DNA replication and transcription . These interactions highlight the compound’s potential as an antibacterial agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that fluoroquinolones, including this compound, maintain their antibacterial activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity. At higher doses, it may cause toxic or adverse effects. For example, fluoroquinolones have been associated with adverse effects such as gastrointestinal disturbances and central nervous system toxicity in animal models . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of other compounds . Additionally, its structure suggests potential involvement in pathways related to DNA replication and transcription, particularly in bacterial cells . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s high permeability through the blood-brain barrier suggests efficient transport to the central nervous system . Additionally, its interactions with transporters and binding proteins can affect its localization and accumulation within specific tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s structure and physicochemical properties suggest potential localization in cellular compartments involved in DNA replication and transcription, such as the nucleus . Additionally, its interactions with enzymes and proteins can influence its targeting to specific subcellular compartments, affecting its overall activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoroquinolin-3-amine typically involves the nucleophilic substitution of fluorine atoms on a quinoline precursor. One common method includes the reduction of azide intermediates to amines. For instance, the synthesis of 7-amino-1-ethyl-6,8-difluoroquinolone-3-carboxylate involves the reduction of a 7-azide-fluoroquinolone using a photochemical reaction with CuI as a catalyst . Another method involves the direct nucleophilic substitution of 1-ethyl-6,7,8-trifluoroquinolone with sodium azide, followed by reduction to the corresponding amine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Difluoroquinolin-3-amine is unique due to the presence of two fluorine atoms at the 6 and 7 positions of the quinoline ring. This specific substitution pattern enhances its biological activity and provides unique properties that are not observed in other similar compounds .

Properties

IUPAC Name

6,7-difluoroquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-7-2-5-1-6(12)4-13-9(5)3-8(7)11/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGAASDVUGCNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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